4-(Benzo[d]thiazol-2-yl)-2-methylbutanal
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Overview
Description
4-(Benzo[d]thiazol-2-yl)-2-methylbutanal is an organic compound that features a benzothiazole ring attached to a butanal group. Benzothiazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of 4-(Benzo[d]thiazol-2-yl)-2-methylbutanal can be achieved through various synthetic pathways. One common method involves the Knoevenagel condensation reaction, where benzothiazole-2-carbaldehyde reacts with 2-methylbutanal in the presence of a base such as piperidine . Another method includes the use of microwave irradiation to facilitate the reaction, which can result in higher yields and shorter reaction times . Industrial production methods often employ one-pot multicomponent reactions to streamline the synthesis process .
Chemical Reactions Analysis
4-(Benzo[d]thiazol-2-yl)-2-methylbutanal undergoes several types of chemical reactions, including:
Scientific Research Applications
4-(Benzo[d]thiazol-2-yl)-2-methylbutanal has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-2-methylbutanal involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis . In anticancer research, it induces apoptosis in cancer cells by activating caspase pathways and causing mitochondrial dysfunction .
Comparison with Similar Compounds
4-(Benzo[d]thiazol-2-yl)-2-methylbutanal can be compared with other benzothiazole derivatives such as:
2-(4-Aminophenyl)benzothiazole: Known for its potent antimicrobial activity.
2-(Benzo[d]thiazol-2-yl)quinoline: Investigated for its anticancer properties.
2-(Benzo[d]thiazol-2-yl)acetamide: Used in the development of anti-inflammatory drugs.
The uniqueness of this compound lies in its specific structural configuration, which allows for diverse chemical reactivity and a broad spectrum of biological activities.
Properties
Molecular Formula |
C12H13NOS |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-methylbutanal |
InChI |
InChI=1S/C12H13NOS/c1-9(8-14)6-7-12-13-10-4-2-3-5-11(10)15-12/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
CDWZYJIPYHNOOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NC2=CC=CC=C2S1)C=O |
Origin of Product |
United States |
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